molecular formula C19H15N3O2S2 B2976827 1-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide CAS No. 2319876-59-8

1-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide

Cat. No. B2976827
CAS RN: 2319876-59-8
M. Wt: 381.47
InChI Key: SJTTYQAIJZEPQK-UHFFFAOYSA-N
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Description

The compound “1-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide” is a thiazolo[5,4-b]pyridine derivative . Thiazolo[5,4-b]pyridine derivatives are known for their diverse biological activity and clinical applications .


Synthesis Analysis

These compounds can be synthesized in seven steps from commercially available substances in moderate to good yields . The synthesis involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide .


Molecular Structure Analysis

The molecular structure of these compounds can be characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using techniques such as melting point determination and infrared spectroscopy .

Scientific Research Applications

Anticancer Applications

Thiazole derivatives, including our compound of interest, have shown promise in the fight against cancer. They have been used in the synthesis of new series of thiazole derivatives which were evaluated for their antitumor activity . Specifically, certain synthesized compounds related to this chemical structure have demonstrated efficacy against breast cancer cell lines, comparing favorably to standard anticancer drugs like doxorubicin .

Antibacterial and Antifungal Properties

The thiazolo[5,4-b]pyridine moiety is known to possess antibacterial and antifungal properties. This makes the compound potentially useful in the development of new antimicrobial agents that could be more effective against resistant strains of bacteria and fungi .

Anti-inflammatory and Analgesic Effects

Compounds with the thiazolo[5,4-b]pyridine structure have been identified to have anti-inflammatory and analgesic activities. This suggests that they could be developed into new medications for pain management and inflammatory conditions .

Agricultural Herbicides

The thiazolo[5,4-b]pyridine core has been incorporated into molecules with herbicidal activity. This application is particularly important in agriculture, where there is a constant need for new herbicides that can target weeds without affecting crops .

Drug Development for Metabolic Disorders

In drug development, thiazole derivatives are explored for their potential in treating metabolic disorders such as obesity and hyperlipidemia. The compound could be a precursor or a lead compound in the synthesis of drugs aimed at these diseases .

Environmental Applications

While direct references to environmental applications of this specific compound are not readily available, the broader class of thiazole derivatives to which it belongs has been studied for environmental remediation purposes. These studies focus on the removal of pollutants and the development of green chemistry solutions .

properties

IUPAC Name

1-phenyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S2/c23-26(24,13-14-5-2-1-3-6-14)22-16-10-8-15(9-11-16)18-21-17-7-4-12-20-19(17)25-18/h1-12,22H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTTYQAIJZEPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide

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